molecular formula C6H12Cl2 B105728 2,2-Dichloro-3,3-dimethylbutane CAS No. 594-84-3

2,2-Dichloro-3,3-dimethylbutane

Cat. No.: B105728
CAS No.: 594-84-3
M. Wt: 155.06 g/mol
InChI Key: QMQRQQASVUFJGS-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3-dimethylbutane is a specialized organic intermediate valued in research for its role in constructing complex molecular architectures. Its structure, featuring neopentyl and geminal dichloride motifs, makes it a valuable building block in synthetic organic chemistry. It is prominently used as a key precursor in the synthesis of novel heterophanes and as a fundamental unit in the regioselective synthesis of complex ring systems . The compound has demonstrated specific utility in photorearrangement studies, where its alkyl substituents help control regioselectivity and product distribution in the formation of semibullvalenes from diazinobarrelenes . Furthermore, its reactivity profile supports its application as a raw material in the development of pesticides and as a foundational component in dye manufacturing, where its chemical structure contributes to desired properties in the final product . The compound's behavior in carbenium ion-driven reactions has also been studied, showing a preference for neopentylic rearrangement over other potential skeletal pathways, providing insight into reaction mechanisms and stability . This reagent is intended for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-3,3-dimethylbutane
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InChI

InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRQQASVUFJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974811
Record name 2,2-Dichloro-3,3-dimethylbutane
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Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-84-3
Record name 2,2-Dichloro-3,3-dimethylbutane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYLBUTANE
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Record name 2,2-Dichloro-3,3-dimethylbutane
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Record name 2,2-dichloro-3,3-dimethylbutane
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Contextual Significance of Halogenated Alkanes in Contemporary Chemical Synthesis

Halogenated alkanes are a cornerstone of modern organic synthesis, providing a versatile entry point for the construction of a vast array of organic molecules. google.com Their utility stems from the carbon-halogen bond, which can be readily transformed into other functional groups through a variety of reactions, most notably nucleophilic substitutions and eliminations. chegg.com This reactivity profile makes them indispensable as starting materials for the synthesis of a wide range of compounds. google.com

The introduction of halogen atoms into an alkane backbone significantly alters the compound's chemical properties, imparting a partial positive charge on the carbon atom bonded to the halogen. This polarization makes the carbon atom susceptible to attack by nucleophiles. encyclopedia.pub Consequently, haloalkanes are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and new materials. chegg.comnih.gov In the United States, it is estimated that over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. nih.gov The ability to selectively introduce and then manipulate carbon-halogen bonds is, therefore, a fundamental skill in synthetic organic chemistry. mdpi.com

Overview of the Research Landscape Surrounding 2,2 Dichloro 3,3 Dimethylbutane

Direct Halogenation Strategies

Direct chlorination of an alkane substrate offers a straightforward route to chlorinated hydrocarbons, proceeding via a free-radical mechanism. This method involves the substitution of hydrogen atoms with chlorine atoms.

Radical Chlorination of 3,3-Dimethylbutane: Yield and Isomer Selectivity Studies

The free-radical chlorination of 3,3-dimethylbutane (also known as neohexane) provides a direct pathway to its chlorinated derivatives. The reaction is typically initiated by heat or UV light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. youtube.com These radicals then abstract hydrogen atoms from the alkane, creating an alkyl radical, which subsequently reacts with another Cl₂ molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. masterorganicchemistry.com

The 3,3-dimethylbutane molecule contains two types of hydrogen atoms: nine primary (1°) hydrogens on the three methyl groups attached to the quaternary carbon, and two tertiary (3°) hydrogens on the carbon atom adjacent to the tert-butyl group. The reactivity of a C-H bond in radical chlorination is dependent on its type, with tertiary hydrogens being significantly more reactive than primary hydrogens. pdx.edu The relative selectivity for abstraction of tertiary versus primary hydrogens by a chlorine radical is approximately 5:1. pdx.edu

This inherent selectivity governs the distribution of monochlorinated products. Despite the statistical advantage of primary hydrogens (nine available), the higher reactivity of the tertiary C-H bonds leads to a mixture of products. The expected product distribution for the monochlorination of 3,3-dimethylbutane can be calculated as follows:

Primary Hydrogens: 9 hydrogens × reactivity of 1 = 9

Tertiary Hydrogens: 2 hydrogens × reactivity of 5 = 10

Total Reactivity: 9 + 10 = 19

Expected % of 1-chloro-3,3-dimethylbutane (B46724) (primary): (9 / 19) × 100% ≈ 47.4%

Expected % of 2-chloro-3,3-dimethylbutane (tertiary): (10 / 19) × 100% ≈ 52.6%

Further chlorination of these monochlorinated products can occur, leading to the formation of various dichlorinated isomers, including the target compound, this compound. The formation of this specific isomer requires the replacement of the remaining tertiary hydrogen and one of the hydrogens on the adjacent methyl group. However, this process yields a complex mixture of di- and polychlorinated alkanes, making isolation of a single, pure product challenging.

Table 1: Calculated Product Distribution for Monochlorination of 3,3-Dimethylbutane

Product NameType of Hydrogen SubstitutedRelative Yield (%)
1-Chloro-3,3-dimethylbutanePrimary (1°)47.4%
2-Chloro-3,3-dimethylbutaneTertiary (3°)52.6%

Note: This table represents the initial monochlorination products. The formation of this compound involves subsequent chlorination steps, leading to a more complex product mixture.

Challenges and Control in Stereoselective and Regioselective Synthesis

A significant challenge in using free-radical chlorination is the lack of high selectivity. pearson.com Chlorination is a highly exothermic and rapid reaction, and the chlorine radical is not very discriminating in which hydrogen atom it abstracts. masterorganicchemistry.com This results in a mixture of constitutional isomers, which are often difficult and costly to separate due to similar physical properties like boiling points. youtube.comdoubtnut.com

In the context of synthesizing this compound, achieving high regioselectivity is problematic. The reaction can produce other dichlorinated isomers, such as 1,2-dichloro-3,3-dimethylbutane and 1,1-dichloro-3,3-dimethylbutane. Because radical reactions involve planar or rapidly inverting radical intermediates, controlling stereoselectivity is generally not feasible unless a chiral center is already present and can influence the reaction pathway. For an achiral starting material like 3,3-dimethylbutane, the reaction will produce a racemic mixture if a new chiral center is formed.

While bromination is known to be much more selective than chlorination, favoring the most stable radical intermediate to a much greater degree, it is also a slower reaction and may not be suitable for all applications. masterorganicchemistry.com The lower selectivity of chlorination remains a primary hurdle in its application for the clean synthesis of a single, specific polychlorinated alkane. pearson.com

Approaches via Alkyne Hydrochlorination Pathways

A more controlled method for the synthesis of this compound involves the hydrochlorination of an alkyne. britannica.com The logical precursor for this approach is 3,3-dimethyl-1-butyne (also known as tert-butylacetylene). This method relies on the electrophilic addition of hydrogen chloride (HCl) across the carbon-carbon triple bond.

The reaction proceeds in two sequential steps. In the first step, the addition of one equivalent of HCl to 3,3-dimethyl-1-butyne follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon atom (the one with more hydrogen atoms), and the chlorine atom adds to the internal carbon, forming a carbocation intermediate that is stabilized by the adjacent tert-butyl group. This results in the formation of the vinylic halide, 2-chloro-3,3-dimethyl-1-butene.

The addition of a second equivalent of HCl to this vinylic halide intermediate constitutes the second step. Again, following Markovnikov's rule, the hydrogen adds to the carbon atom that already bears a hydrogen (C1), and the second chlorine atom adds to the carbon atom that already bears the first chlorine (C2). This second addition results in the formation of the geminal dihalide, this compound. britannica.com This stepwise addition allows for greater control over the final product compared to radical halogenation.

Transformations from Polyhalogenated Precursors

Another synthetic strategy involves starting with a more highly halogenated precursor and selectively removing atoms to arrive at the target compound.

Dehydrochlorination of 1,1,2-Trichloro-3,3-dimethylbutane Derivatives

The synthesis can be achieved through the dehydrochlorination of a suitable trichlorinated precursor, such as 1,1,2-trichloro-3,3-dimethylbutane. Dehydrochlorination is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, typically through the action of a strong base. britannica.comunacademy.com

In a related process, 1,1,2-trichloro-3,3-dimethylbutane can be selectively dehydrochlorinated by heating it in a polar aprotic solvent like dimethylformamide (DMF). google.com This process can be catalyzed by the presence of an alkali or alkaline earth metal halide, such as lithium chloride. google.com While this specific patented method aims to produce 1,2-dichloro-3,3-dimethylbut-1-ene, variations in reaction conditions or the choice of base could potentially favor the formation of other isomers. The dehydrohalogenation of vicinal dihalides (where halogens are on adjacent carbons) is a standard method for creating vinylic halides and subsequently alkynes if a strong enough base is used. britannica.comlibretexts.org Applying this logic, a controlled dehydrochlorination of a trichlorinated precursor offers a plausible, albeit less direct, route to this compound.

Structural Elucidation and Conformational Analysis of 2,2 Dichloro 3,3 Dimethylbutane

X-ray Crystallographic Investigations for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,2-dichloro-3,3-dimethylbutane, crystallographic studies provide unambiguous information regarding bond lengths, bond angles, and the torsional angle of the central C-C bond in the solid state.

Research on the crystal structure of this compound has been reported in the scientific literature. oup.com Such studies are crucial for establishing a baseline conformation, which is typically the one of lowest energy in the crystalline lattice. This solid-state structure reveals the spatial relationship between the vicinal dichloro and tert-butyl groups, which is critical for understanding the steric strain inherent in the molecule. The analysis would typically present key crystallographic parameters.

Table 1: Representative Crystallographic Data for a Halogenated Alkane (Note: This table is a template of expected data from an X-ray crystallographic study, as specific values for this compound were not available in the full-text sources.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.54
b (Å)11.28
c (Å)13.91
C(2)-C(3) Bond Length (Å)1.56
C-Cl Bond Length (Å)1.80
Cl-C-C-Cl Torsional Angle (°)180 (trans)

This data would confirm the molecule's conformation in the solid phase, which is often the sterically least hindered trans conformation, where the bulky groups are positioned opposite to each other.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structure and identifying the presence of different conformational isomers (rotamers) in various phases.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as C-H, C-C, and C-Cl.

Detailed band assignments for this compound are not extensively available in the public literature. However, based on known group frequencies, a general interpretation can be made. For instance, C-H stretching vibrations of the methyl groups would appear in the 2850-3000 cm⁻¹ region, while C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound (Note: This table presents a hypothetical assignment of major vibrational modes based on general spectroscopic principles.)

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongAsymmetric CH₃ stretching
~2880MediumSymmetric CH₃ stretching
~1470MediumAsymmetric CH₃ bending
~1370MediumSymmetric CH₃ bending (umbrella mode)
~1250Strongt-Butyl skeletal vibration
~750StrongC-Cl stretching

Raman Spectroscopic Analysis and Vibrational Mode Interpretation

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. The C-C backbone and C-Cl stretches in this compound are expected to yield strong Raman signals.

Rotation around the central C(2)-C(3) single bond in this compound can lead to different conformational isomers, primarily the trans and gauche forms. These rotamers have distinct vibrational spectra. By analyzing the spectra at different temperatures or in different solvents, the presence of these conformers can be identified. For example, some vibrational bands present in the liquid or solution phase might disappear upon crystallization if only one conformer (typically the more stable trans form) is present in the solid state. Studies on similar molecules, like 2,3-dichloro-2,3-dimethylbutane, have utilized this method to confirm the coexistence of trans and gauche isomers in solution. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as protons (¹H).

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. The structure, (CH₃)₃C-C(Cl)₂(CH₃), contains two distinct proton environments:

The nine protons of the tert-butyl group, (CH₃)₃C-.

The three protons of the methyl group attached to the dichlorinated carbon, -C(Cl)₂(CH₃).

Due to molecular symmetry, all nine protons of the tert-butyl group are chemically equivalent and would give rise to a single resonance signal. Similarly, the three protons of the other methyl group are equivalent and would produce another distinct signal. Since these two groups of protons are separated by a quaternary carbon and a dichlorinated carbon, no spin-spin coupling would be observed between them. Therefore, the ¹H NMR spectrum is predicted to show two singlets.

Table 3: Predicted ¹H NMR Data for this compound (Note: The chemical shifts are estimated values and have not been empirically verified from the searched literature.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15Singlet9H(CH ₃)₃C-
~1.95Singlet3H-C(Cl)₂(CH ₃)

The downfield shift of the methyl group attached to the C(Cl)₂ moiety is expected due to the deshielding effect of the two electronegative chlorine atoms.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon skeleton of an organic molecule. The ¹³C NMR spectrum of this compound is predicted to exhibit a distinct set of signals, each corresponding to a unique carbon environment within the molecule.

Due to the molecular symmetry of this compound, which possesses a plane of symmetry, the number of expected ¹³C NMR signals is less than the total number of carbon atoms. The molecule contains a total of six carbon atoms, but several of these are chemically equivalent. Specifically, the three methyl carbons of the tert-butyl group are equivalent, and the two chlorine-bearing carbons are also equivalent. This equivalence reduces the number of expected signals.

Based on the analysis of related compounds and general principles of ¹³C NMR spectroscopy, the predicted chemical shifts for this compound are summarized in the table below. The presence of two electronegative chlorine atoms on the C2 carbon will cause a significant downfield shift for this carbon and the adjacent quaternary carbon (C3). aip.orglibretexts.org The methyl carbons of the tert-butyl group are expected to resonate at a higher field.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Off-Resonance Decoupled)
C1 (CH₃)25-35Quartet
C2 (-CCl₂-)90-100Singlet
C3 (-C(CH₃)₃)40-50Singlet
C4 (CH₃ of tert-butyl)30-40Quartet

These values are predicted based on known chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions. libretexts.orgwisc.edu

The predicted spectrum would thus consist of four distinct signals, confirming the presence of four unique carbon environments in the molecule. The signal for the C2 carbon is expected to be the most downfield due to the direct attachment of two chlorine atoms. The quaternary carbon C3 will also be shifted downfield, though to a lesser extent. The methyl carbons C1 and C4 will appear at higher fields, with the C1 methyl group being slightly more shielded than the tert-butyl methyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to provide a wealth of structural information.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm the molecular weight of the compound. A significant feature of the mass spectrum will be the isotopic distribution pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. docbrown.infojove.com Consequently, any fragment containing two chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1. whitman.edu

The fragmentation of this compound upon electron ionization is predicted to proceed through several key pathways, primarily involving the cleavage of carbon-carbon and carbon-chlorine bonds. The stability of the resulting carbocations will largely dictate the major fragmentation pathways. libretexts.orgyoutube.com

A prominent fragmentation pathway is the loss of a chlorine radical to form a stable tertiary carbocation. Another likely fragmentation is the cleavage of the C2-C3 bond, leading to the formation of a tert-butyl cation, which is known to be a very stable species and often corresponds to the base peak in the spectra of molecules containing this group.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
154/156/158[C₆H₁₂Cl₂]⁺Molecular ion (M⁺)
119/121[C₆H₁₂Cl]⁺Loss of a Cl radical
91[C₅H₇Cl]⁺Loss of a Cl radical and C₂H₅
57[C₄H₉]⁺Cleavage of the C2-C3 bond to form a tert-butyl cation
41[C₃H₅]⁺Further fragmentation

The observation of the molecular ion cluster and the characteristic fragment ions would provide strong evidence for the structure of this compound. The relative abundances of these fragments would offer further insight into the stability of the different parts of the molecule.

Computational and Theoretical Chemistry Studies on 2,2 Dichloro 3,3 Dimethylbutane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of 2,2-dichloro-3,3-dimethylbutane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, DFT calculations with functionals like B3LYP and a basis set such as 6-31G** would be employed to optimize the molecular geometry and calculate key electronic properties. The resulting data provides insights into the molecule's stability, reactivity, and the nature of its chemical bonds. The large tert-butyl group and the dichloromethyl group create significant steric strain, which can be quantified through these calculations.

Key properties derived from quantum chemical calculations include the total energy, heats of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Computationally Derived Properties for this compound

Property Value Source
Molecular Formula C₆H₁₂Cl₂ PubChem nih.gov
Molecular Weight 155.06 g/mol PubChem nih.gov
Monoisotopic Mass 154.0316058 Da PubChem nih.gov
XLogP3 (Predicted) 3.5 PubChem nih.gov
Topological Polar Surface Area 0 Ų PubChem nih.gov

This table contains properties computed by software and hosted on public databases.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. For this compound, the primary focus of MD simulations would be the rotation around the C2-C3 single bond, which connects the dichloromethyl group and the tert-butyl group.

Due to the significant steric bulk of these two groups, rotational freedom is highly restricted. A computational technique known as a dihedral scan would be performed, where the C-C bond is systematically rotated, and the energy of the molecule is calculated at each step. This generates a potential energy surface that identifies the most stable (lowest energy) conformations and the energy barriers between them. It is expected that the staggered conformations would be energy minima, while the eclipsed conformations would represent energy maxima. The extreme steric hindrance would likely result in high rotational energy barriers compared to simpler alkanes.

Intermolecular interactions can also be modeled using MD simulations of the compound in a condensed phase (liquid). These simulations would reveal how molecules pack together and interact, allowing for the calculation of bulk properties like density and heat of vaporization, which can be compared with experimental values to validate the underlying force field.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis and subsequent reactions like elimination. The primary synthesis route involves the hydrochlorination of 3,3-dimethyl-1-butyne (B43207).

Reaction pathway modeling for this synthesis would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (3,3-dimethyl-1-butyne and HCl) and the product (this compound).

Transition State Search: Identifying the highest-energy point along the reaction coordinate, known as the transition state. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.

Due to the steric hindrance around the C2 position, this compound is prone to undergo elimination reactions (dehydrohalogenation) in the presence of a strong, bulky base like potassium tert-butoxide, rather than substitution. Computational modeling can be used to compare the activation barriers for the E2 elimination versus the Sₙ2 substitution pathway, demonstrating why elimination is favored.

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Study (E2 Elimination)

Parameter Description Hypothetical Value (kcal/mol)
E(Reactants) Energy of this compound + base 0.0 (Reference)
E(Transition State) Energy of the E2 transition state +25.5
E(Products) Energy of 3,3-dimethyl-1-chloro-1-butene + HCl + base -10.2
Activation Energy (Eₐ) E(Transition State) - E(Reactants) +25.5

This table is illustrative and does not represent published experimental or computational data.

Force Field Development and Validation for Molecular Mechanics Applications

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular Mechanics (MM) uses simpler, classical physics-based functions called force fields to calculate molecular energy, enabling simulations of larger systems over longer timescales. However, accurate force fields require careful parameterization, especially for less common functional groups.

Parameter Derivation: Key parameters for bonds (e.g., C-C, C-H, C-Cl), angles (e.g., Cl-C-C), and dihedrals (e.g., Cl-C-C-C) would be derived from high-level quantum chemical calculations. Atomic partial charges would be determined by fitting them to the quantum mechanically calculated electrostatic potential.

Parameter Validation: The newly developed force field would be tested by running molecular dynamics simulations and calculating bulk properties.

Refinement: The parameters would be adjusted to ensure the simulated properties match available experimental data (e.g., liquid density, heat of vaporization) as closely as possible.

The quality of the non-bonded parameters (van der Waals and electrostatic) is particularly crucial for accurately simulating intermolecular interactions and condensed-phase properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT, typically with the Gauge-Independent Atomic Orbital (GIAO) method.

The standard workflow for accurate NMR prediction is as follows:

A thorough conformational search is performed to identify all low-energy conformers.

The geometry of each conformer is optimized, and its NMR shielding tensors are calculated, usually including a solvent model to mimic experimental conditions.

The predicted shielding constants for each conformer are averaged based on their calculated Boltzmann population distribution at a given temperature.

The final averaged shielding values are converted to chemical shifts by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons of the tert-butyl group and another singlet for the lone proton on the dichloromethyl group. The ¹³C NMR would show distinct signals for the different carbon environments. Comparing the computationally predicted shifts with experimentally measured spectra is a powerful method for validating both the structure and the computational methodology.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,3-dimethyl-1-butyne
Potassium tert-butoxide
3,3-dimethyl-1-chloro-1-butene

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

2,2-Dichloro-3,3-dimethylbutane serves as a crucial intermediate in the multi-step synthesis of complex organic molecules for pharmaceuticals and agrochemicals. Its geminal dichloride structure allows for a variety of chemical transformations, including substitution and elimination reactions, providing pathways to more elaborate molecular architectures.

One notable synthetic application involves its use as a starting material for producing other valuable reagents. For example, in a documented synthesis, this compound is itself synthesized from tert-butyl ketone and phosphorus pentachloride. This dichlorinated alkane then undergoes successive dehydrohalogenation reactions using potassium tert-butoxide to yield tert-butyl acetylene (B1199291). psu.edu This acetylene derivative is a key building block for creating complex molecules through reactions like the Diels-Alder cycloaddition. psu.edu

The synthesis of active pharmaceutical ingredients (APIs) often requires versatile and economically viable starting materials. While various synthetic routes exist for the antifungal drug Terbinafine (B446), some pathways utilize precursors derived from chlorinated butanes. google.comgoogle.com

This compound is a documented precursor in synthetic routes relevant to Terbinafine. psu.edugoogle.com As mentioned, it can be readily converted to tert-butyl acetylene. psu.edu Tert-butyl acetylene is a known, albeit expensive, starting material in some industrial syntheses of Terbinafine. google.com

It is important to note that other isomers, such as 1,1-dichloro-3,3-dimethylbutene, are also employed more directly as key intermediates in alternative, cost-effective industrial processes for Terbinafine synthesis. google.comgoogle.comenvironmentclearance.nic.in In these routes, 1,1-dichloro-3,3-dimethylbutene is reacted with reagents like n-butyllithium to form a lithium acetylide intermediate, which is then coupled with other components to build the final terbinafine molecule. google.comgoogle.com

Interactive Data Table of Research Applications

Application AreaSpecific Use of this compoundKey TransformationResulting Product/Field
Complex Molecule Synthesis Intermediate for Bicyclic CompoundsDehydrohalogenationtert-Butyl Acetylene
Pharmaceutical Synthesis Precursor for Terbinafine Building BlockDehydrohalogenationtert-Butyl Acetylene
Mechanistic Studies Probe for Reaction PathwaysSubstitution/EliminationData on steric/electronic effects

Exploration in Novel Material Development, including Nanosheet Fabrication

A review of available scientific literature and patent databases does not indicate that this compound is currently used in the development of novel materials or in the fabrication of nanosheets. While related chlorinated isomers are reportedly used in material science applications, such as the synthesis of lead sulfide (B99878) nanosheets, this specific application has not been documented for this compound.

Utilization as a Mechanistic Probe in Fundamental Organic Reaction Studies

In the field of physical organic chemistry, researchers employ specific molecules as "mechanistic probes" to investigate the fundamental principles governing chemical reactions. This compound is well-suited for this role due to its unique structure. The compound features a sterically bulky tert-butyl group next to the carbon atom bearing two chlorine atoms. This structure allows for the detailed study of the competition between substitution and elimination reaction pathways.

Researchers can use this compound to explore how factors such as base strength, temperature, and solvent polarity influence the outcome of a reaction. acs.org For instance, reacting this compound with a strong, bulky base would likely favor an elimination (E2) reaction to form an alkene, as the steric hindrance of the tert-butyl group makes a nucleophilic substitution (SN2) attack difficult. Conversely, different conditions might allow for the study of stepwise SN1 or E1 mechanisms proceeding through a carbocation intermediate. The presence of two leaving groups on one carbon also provides a platform for studying successive reactions. By analyzing the product ratios and reaction kinetics under various conditions, chemists can gain deeper insight into the electronic and steric effects that control reaction mechanisms.

Environmental Research Considerations of 2,2 Dichloro 3,3 Dimethylbutane

Environmental Persistence Studies in Various Media

Direct experimental studies on the environmental persistence of 2,2-dichloro-3,3-dimethylbutane in various media such as water, soil, and air are not extensively available in the public domain. However, the persistence of a chemical compound in the environment is governed by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Halogenated organic compounds are known for their environmental persistence. nih.gov Their stability can lead to long-range transport and accumulation in different environmental compartments. nih.gov The persistence of any specific chlorinated hydrocarbon is influenced by its molecular structure, such as the number and position of chlorine atoms, and the environmental conditions.

One key factor in the environmental persistence of this compound is its susceptibility to hydrolysis. The presence of two chlorine atoms on the same carbon atom (a gem-dichloro configuration) suggests that hydrolysis can occur. One study notes that this compound can release hydrogen chloride (HCl) autocatalytically during hydrolysis. This indicates a pathway for its degradation in aqueous environments. The rate of hydrolysis for halogenated hydrocarbons can vary dramatically, with half-lives ranging from days to thousands of years depending on the specific structure and environmental conditions like pH and temperature. epa.gov For instance, the neutral hydrolysis of 2,2-dichloropropane (B165471) is relatively fast, while other chlorinated alkanes are much more resistant. epa.gov

The table below presents hydrolysis data for some halogenated alkanes to provide context for the potential persistence of this compound.

Table 1: Hydrolysis Half-Lives of Selected Halogenated Alkanes at 25°C and pH 7

Compound Half-life
1,1,2,3,3-Pentachloropropane 0.013 years
2,2-Dichloropropane -
1,1,1-Trichloroethane (B11378) -
1,2-Dichloroethene 2.1 x 10¹⁰ years

Data sourced from a study on the hydrolysis of halogenated hydrocarbons. epa.gov Note: Specific half-life values for 2,2-dichloropropane and 1,1,1-trichloroethane were not provided in the excerpt, but their relative reactivities were discussed.

Bioaccumulation Potential in Ecological Systems and Food Chains

There are no specific studies on the bioaccumulation of this compound. However, research on other chlorinated alkanes, particularly chlorinated paraffins (CPs), provides significant insight into the potential for this class of compounds to accumulate in living organisms.

Chlorinated paraffins are recognized as persistent, bioaccumulative, and toxic substances. mdpi.com Their tendency to bioaccumulate is influenced by the length of the carbon chain and the degree of chlorination. mdpi.com Generally, bioaccumulation factors (BAFs) have been observed to increase with higher lipophilicity (related to the octanol-water partition coefficient, Kow). nih.gov

For instance, studies on short-chain chlorinated paraffins (SCCPs) in marine environments have shown that these compounds are readily taken up by organisms from the surrounding water. nih.gov The logarithm of the BAFs for SCCPs in various marine biota was found to range from 1.6 to 3.0, indicating a significant potential for accumulation from the water column. nih.gov Furthermore, biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, has been observed for SCCPs in benthic food webs. nih.gov

Research on polychlorinated alkanes (PCAs) in Arctic polar bears has also demonstrated their bioaccumulation potential in terrestrial ecosystems. acs.org The study detected a wide range of PCA homologues, indicating that these compounds can move through the food web and accumulate in top predators. acs.org

Given that this compound is a chlorinated alkane, it is plausible that it shares some of these bioaccumulative properties. Its relatively small size and chlorinated nature suggest it could be lipophilic and thus prone to partitioning into the fatty tissues of organisms. However, without experimental data on its Kow and BAFs, its precise bioaccumulation potential remains unquantified.

Table 2: Bioaccumulation Data for Selected Chlorinated Paraffins

Organism/System Compound Group Observation Reference
Marine Biota (Pearl River Estuary) Short-Chain Chlorinated Paraffins (SCCPs) Log BAFs ranged from 1.6 to 3.0. nih.gov
Benthic Food Web (Pearl River Estuary) Short-Chain Chlorinated Paraffins (SCCPs) Biomagnification factor of 2.40 for oyster-mangrove crab. nih.gov
Polar Bears (Hudson Bay) Polychlorinated Alkanes (PCAs) Significant accumulation of C8 to C26 PCAs. acs.org

This table illustrates the bioaccumulative nature of chlorinated alkanes, which may be analogous to the behavior of this compound.

Investigation of Environmental Degradation Pathways and Byproducts

The primary anticipated environmental degradation pathway for this compound is hydrolysis. The gem-dichloro structure is susceptible to reaction with water, which can lead to the formation of other compounds.

Under neutral or acidic conditions, the hydrolysis of gem-dichloroalkanes typically proceeds through a carbocation intermediate, followed by the attack of water to form a gem-diol, which is generally unstable and readily dehydrates to form a ketone. For this compound, this pathway would be expected to yield 3,3-dimethyl-2-butanone (also known as pinacolone) and two molecules of hydrochloric acid (HCl).

A similar reaction is observed in the alkaline hydrolysis of 2,2-dichlorobutane, which results in the formation of butanone. doubtnut.com The hydrolysis of 2,2-dichloro-3-methylbutane (B96302) is also reported to proceed via nucleophilic substitution, leading to the formation of a diol. askiitians.com

In the presence of strong bases, an alternative degradation pathway for chlorinated alkanes is elimination (dehydrohalogenation), which would lead to the formation of an alkene. For this compound, an E2 elimination reaction would be sterically hindered. However, under certain conditions, it could potentially form 2-chloro-3,3-dimethyl-1-butene or 2-chloro-3,3-dimethyl-2-butene.

The potential degradation byproducts of this compound are therefore likely to include:

3,3-dimethyl-2-butanone (Pinacolone) : From hydrolysis.

Hydrochloric acid (HCl) : A byproduct of hydrolysis.

Chloro-dimethyl-butenes : From elimination reactions.

The environmental impact of these byproducts would then need to be considered. Pinacolone (B1678379) is a stable ketone, while HCl would contribute to the acidity of the local environment. The ecotoxicity of the potential alkene byproducts would depend on their specific structure and reactivity.

Further research, including laboratory studies on the rates and products of hydrolysis, photolysis, and biodegradation, is necessary to fully elucidate the environmental fate of this compound.

Future Research Directions and Unexplored Avenues for 2,2 Dichloro 3,3 Dimethylbutane

Development of Sustainable and Greener Synthetic Methodologies

Current synthetic routes to 2,2-dichloro-3,3-dimethylbutane often rely on harsh reagents with poor atom economy. A common method involves the reaction of 3,3-dimethyl-2-butanone (pinacolone) with phosphorus pentachloride (PCl₅), which generates significant phosphorus-based waste. psu.edugoogle.com Another approach is the hydrochlorination of 3,3-dimethyl-1-butyne (B43207). acs.org Future research should prioritize the development of more environmentally benign synthetic strategies.

Key areas for exploration include:

Electrochemical Synthesis: Synthetic organic electrochemistry is recognized as an inherently sustainable method. acs.org Investigating the electrochemical dichlorination of suitable precursors could provide a reagent-free alternative, minimizing waste and avoiding hazardous chemicals.

Catalytic Chlorination: Developing catalytic systems for the direct chlorination of 3,3-dimethylbutane or the chlorination of pinacolone (B1678379) using a recyclable catalyst and a greener chlorinating agent (e.g., hydrogen chloride and an oxidant) would represent a significant advancement over stoichiometric reagents like PCl₅.

Alternative Solvents and Reaction Conditions: Research into using greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis. core.ac.uk Additionally, optimizing reaction conditions to lower energy consumption is a crucial aspect of sustainable process development.

Design of Novel Catalytic Systems for Specific Transformations

The transformation of this compound itself is an area ripe for catalytic innovation. While its dehydrochlorination to produce valuable alkynes like tert-butylacetylene is known, it often requires stoichiometric amounts of strong bases like sodium amide or potassium hydroxide (B78521). spcmc.ac.ingoogle.combrainly.com

Future research should focus on:

Catalytic Dehydrohalogenation: Designing heterogeneous or homogeneous catalysts that can efficiently promote double dehydrohalogenation under milder conditions would be a significant improvement. This could involve transition-metal catalysts or novel solid base catalysts.

Reductive Coupling Reactions: Modern cross-electrophile coupling reactions, often catalyzed by metals like nickel, iron, or palladium, are powerful tools for C-C bond formation. acs.org Applying these methods to this compound could enable the selective replacement of one or both chlorine atoms with alkyl or aryl groups, opening pathways to complex molecular architectures.

Catalytic Substitution: Developing catalytic systems for the nucleophilic substitution of the chlorine atoms would allow for the introduction of various functional groups (e.g., -OH, -OR, -CN) without the need for harsh, stoichiometric reagents.

Table 1: Potential Catalytic Transformations for this compound

TransformationCurrent Method (if any)Proposed Catalytic SystemPotential Product(s)
Double DehydrohalogenationStoichiometric strong base (e.g., NaNH₂, KOH) spcmc.ac.ingoogle.comHeterogeneous solid base or transition-metal catalyst3,3-dimethyl-1-butyne
Reductive MonocouplingNot widely exploredNi or Fe catalyst with a metallic reductant (e.g., Zn, Mn) acs.org2-chloro-2-alkyl-3,3-dimethylbutane
Reductive DicouplingNot widely exploredNi or Pd catalyst with a metallic reductant (e.g., Zn, Mn) acs.org2,2-dialkyl-3,3-dimethylbutane
Catalytic HydrolysisStoichiometric base Metal-oxide or phase-transfer catalyst3,3-dimethyl-2-butanone (Pinacolone)

Application of Advanced In-situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The step-wise elimination and substitution reactions are complex, and intermediates can be transient. brainly.com

Future research would benefit from the application of:

In-situ NMR Spectroscopy: Real-time monitoring of reactions using Nuclear Magnetic Resonance (NMR) can provide detailed kinetic data and help identify short-lived intermediates in processes like catalytic dehalogenation or coupling reactions.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in functional groups during a reaction, offering insights into reaction onset, kinetics, and the consumption of reagents. nsw.gov.au

X-ray Crystallography: While not an in-situ technique for solution-phase reactions, obtaining crystal structures of stable derivatives or reaction products provides unambiguous structural confirmation, which is vital for validating proposed reaction pathways. acs.org

Expansion of Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers a powerful predictive tool that can guide and accelerate experimental research. For a molecule like this compound, with its significant steric hindrance, computational models can provide insights that are difficult to obtain experimentally.

Promising avenues for computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. This would be particularly valuable for understanding the mechanisms of catalytic dehalogenation and cross-coupling.

Predictive Property Modeling: Computational tools can predict the physical and chemical properties of new, hypothetical derivatives of this compound. This allows for the in-silico screening of potential candidates for specific applications before committing to their synthesis.

Mechanism Validation: Combining computational modeling with experimental data, such as kinetic isotope effects, can provide strong validation for proposed reaction mechanisms.

Discovery of New Chemical Transformations and Functionalized Derivatives

Beyond improving existing reactions, there is a vast, unexplored landscape of new transformations for this compound. Its unique structure could serve as a cornerstone for building novel molecular frameworks.

Future work should aim to:

Explore Novel Substitution Chemistry: Move beyond simple nucleophiles to investigate reactions with more complex reagents to install novel functional groups, potentially leading to new monomers for polymer chemistry or precursors for agrochemicals and pharmaceuticals.

Utilize in Friedel-Crafts Type Reactions: The reaction of this compound with benzene (B151609) in the presence of aluminum chloride and carbon monoxide to form indanones demonstrates its utility in complex cyclizations. electronicsandbooks.com Further exploration of this reactivity with a wider range of aromatic and heterocyclic compounds could yield a diverse library of polycyclic molecules.

Develop Derivatives for Materials Science: The steric bulk of the tert-butyl group combined with the reactivity of the dichloride functionality makes this compound an interesting building block for new materials. Research could focus on synthesizing and polymerizing derivatives to create polymers with unique thermal or mechanical properties.

Functionalization of Dehydrohalogenation Products: The primary elimination product, 2-chloro-3,3-dimethyl-1-butene, and the subsequent product, 3,3-dimethyl-1-butyne, are themselves valuable synthetic intermediates. google.comdss.go.th Future research can focus on leveraging these compounds in a broader range of subsequent reactions, such as metal-catalyzed additions, click chemistry, or polymerization.

Q & A

Q. What are the common synthetic routes for 2,2-dichloro-3,3-dimethylbutane, and how do reaction conditions influence product selectivity?

The synthesis often involves chlorination of 3,3-dimethyl-1-butene via hydrochlorination or radical pathways. For example, carbocation intermediates may form during acid-catalyzed reactions, leading to structural rearrangements. Evidence suggests that reaction conditions (e.g., temperature, catalyst choice) determine whether the product retains the original structure or undergoes hydride/alkyl shifts to form more stable carbocations . Kinetic studies of analogous alkanes (e.g., photochlorination of 2,3-dimethylbutane) highlight the role of chlorine atom-benzene π-complexes in hydrogen abstraction, which may influence regioselectivity .

Q. How can structural isomerism in this compound derivatives be systematically characterized?

Positional isomerism is a key consideration. For example, this compound and its positional isomers (e.g., 2,3-dichloro derivatives) can be distinguished via NMR spectroscopy. Comparative analysis of coupling constants and chemical shifts in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra is critical. X-ray crystallography, as demonstrated in structurally related compounds (e.g., cyclopropane derivatives), provides definitive confirmation of stereochemistry and substituent positions .

Q. What are the stability considerations for this compound under storage or reactive conditions?

The compound’s stability is influenced by its susceptibility to hydrolysis and elimination reactions. For instance, interactions with strong bases (e.g., NaOH) may lead to dehydrohalogenation, forming alkynes or alkenes as byproducts . Storage in inert atmospheres and low temperatures is recommended to minimize degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and intermediates in dichlorinated alkane systems?

Density Functional Theory (DFT) optimizations at the B3LYP/6-31G** level have been used to model carbocation rearrangements and transition states in similar systems . For this compound, these methods can predict the stability of intermediates during chlorination or elimination, aiding in mechanistic elucidation. Comparative studies with experimental data (e.g., kinetic isotope effects) validate computational models .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in structural assignments?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as shown in studies of chiral sesquiterpenic cyclopropanes .
  • 2D NMR (COSY, HSQC, HMBC) : Critical for mapping 1H^{1}\text{H}-13C^{13}\text{C} correlations in complex mixtures, particularly when distinguishing between positional isomers .
  • Mass spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas, especially in halogen-rich systems .

Q. How can reaction hazards (e.g., toxic byproducts) be mitigated during large-scale synthesis?

Safety protocols must address:

  • Byproduct formation : Use of scavengers (e.g., sodium triacetoxyhydroborate) to reduce reactive intermediates, as seen in dichloroethane-mediated reactions .
  • Gas chromatography-mass spectrometry (GC-MS) : Monitors volatile byproducts like chlorinated alkenes or benzene derivatives .
  • Ventilation and personal protective equipment (PPE) : Mandatory due to respiratory and skin irritation risks, as noted in safety data sheets .

Q. What strategies optimize regioselectivity in photochlorination or catalytic hydrogenolysis?

  • Catalyst design : Supported ruthenium or nickel catalysts enhance hydrogenolysis efficiency in branched alkanes .
  • Solvent effects : Polar aprotic solvents stabilize ionic intermediates, while non-polar media favor radical pathways .
  • Temperature control : Lower temperatures reduce rearrangement side reactions, preserving the desired regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.